molecular formula C21H16N2O B052644 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 144464-54-0

2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B052644
CAS No.: 144464-54-0
M. Wt: 312.4 g/mol
InChI Key: VOWWIDJXXXPMDR-UHFFFAOYSA-N
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Description

2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile is a sophisticated organic compound belonging to the 4H-chromene (benzopyran) family, a class of molecules renowned for their diverse biological activities and significance in medicinal chemistry research. This particular derivative, featuring an amino group at the 2-position and a nitrile group at the 3-position, serves as a critical synthetic intermediate and a core scaffold for developing novel pharmacologically active agents. Its primary research value lies in its role as a precursor in multicomponent reactions, such as the one-pot synthesis of complex heterocyclic libraries, enabling the rapid exploration of structure-activity relationships (SAR). Researchers are particularly interested in this compound for its potential as a building block in the design and synthesis of molecules that target protein kinases, tubulin polymerization, and various oxidative stress pathways. Investigations often focus on its utility in developing potential therapeutics for cancer and neurodegenerative diseases, given the established bioactivity profile of the chromene core. The electron-withdrawing nitrile and the electron-donating amino group create a push-pull system within the molecule, influencing its photophysical properties, which can be exploited in the development of fluorescent probes for cellular imaging. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c1-13-6-8-15(9-7-13)19-17-11-10-14-4-2-3-5-16(14)20(17)24-21(23)18(19)12-22/h2-11,19H,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWWIDJXXXPMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395560
Record name 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144464-54-0
Record name 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Components and Stoichiometry

The synthesis begins with a one-pot multi-component reaction involving 4-methylbenzaldehyde (1 mmol), malononitrile (1 mmol), and β-naphthol (1 mmol) in ethanol (5 mL) at ambient temperature. A bioderived catalyst (BFE, 3 mL), prepared from Aegle marmelos fruit ash extract, facilitates the cyclocondensation. The alkaline nature of BFE (pH 12.6) promotes deprotonation and nucleophilic attack, critical for chromene ring formation.

Reaction Conditions and Workup

The mixture is stirred until reaction completion (monitored by TLC, ~2–4 hours), after which the crude product is filtered and recrystallized from 96% ethanol. This method avoids column chromatography, simplifying purification. The catalyst remains in the filtrate, enabling reuse for subsequent batches without significant activity loss.

Structural Characterization

The product is confirmed via 1H NMR (δ = 3.20 ppm for methyl protons, 4.99 ppm for NH2), 13C NMR (δ = 29.8 ppm for methyl carbon, 117.5 ppm for nitrile carbon), and FT-IR (2252 cm⁻¹ for C≡N stretch).

Aqueous-Phase Synthesis with Sodium Carbonate

Catalytic System and Solvent Optimization

A water-based approach employs sodium carbonate (0.05 equiv.) as a mild base in 10 mL H2O at 25°C. This method substitutes traditional organic solvents, aligning with green chemistry principles. The reaction components—4-methylbenzaldehyde , malononitrile , and resorcinol —undergo Knoevenagel condensation followed by cyclization, forming the chromene core.

Kinetic and Thermodynamic Analysis

Reaction completion occurs within 2 hours, yielding 90–92% product. Increasing the catalyst loading to 0.2 equiv. reduces yields to 87%, suggesting base-induced side reactions at higher concentrations. Elevated temperatures (70°C) further diminish yields to 80%, underscoring the superiority of ambient conditions.

Spectroscopic Validation

1H NMR (DMSO-d6) reveals a singlet at δ = 4.63 ppm for the chromene C4 proton, while 13C NMR identifies the nitrile carbon at δ = 119.6 ppm.

Solvent-Free Mechanochemical Grinding

Reagent Composition and Procedure

A solvent-free protocol utilizes 3,3-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazolium)Br-CAN (5 mol%) as a bifunctional catalyst. Equimolar quantities of 4-methylbenzaldehyde , malononitrile , and β-naphthol are ground in a mortar for 15 minutes, achieving 92% yield.

Advantages of Mechanochemistry

This method eliminates solvent waste and reduces energy consumption. The imidazolium catalyst stabilizes transition states through hydrogen bonding and electrostatic interactions, accelerating the reaction.

Characterization Data

FT-IR spectra show peaks at 3435 cm⁻¹ (NH2 stretch) and 2180 cm⁻¹ (C≡N). 1H NMR (CDCl3) displays aromatic protons between δ = 7.01–8.18 ppm.

Comparative Analysis of Synthetic Methods

Parameter BFE/Ethanol Na2CO3/H2O Grinding
Catalyst BFE extractSodium carbonateImidazolium bromide
Solvent EthanolWaterSolvent-free
Temperature 25°C25°CAmbient
Time 2–4 hours2 hours15 minutes
Yield 85%90%92%
Purification RecrystallizationFiltrationMinimal workup
Green Metrics ModerateHighExcellent

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Substituent Effects on Melting Points and Spectral Data
Compound Name & Substituents Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm) Source
2-Amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile 195–198 3300 (NH₂), 2205 (CN), 1650 (C=C) H-NMR: Aromatic H (6.8–7.5), NH₂ (5.1)
2-Amino-4-(3-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile (E) 179–182 3434 (NH₂), 2205 (CN), 1520 (NO₂) ¹³C-NMR: Nitrophenyl C (148–153)
2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile 234–237 3454 (NH₂), 2190 (CN), 680 (C-Cl) ¹H-NMR: OCH₃ (3.8), Cl-substituted aromatic H (7.2–7.6)
2-Amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile 198–200 3434 (NH₂), 2205 (CN), 1250 (C-O-C) Crystal structure: Dihedral angle (86.08°) between aryl and chromene rings
2-Amino-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile (CN7:1h) N/A 3300 (NH₂), 2205 (CN), 1230 (C-O-C) In silico: High binding affinity to NF-κB/mTOR

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and halogen (Cl, Br) substituents increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole, halogen bonding) .
  • Electron-Donating Groups (EDGs) : Methyl (CH₃) and methoxy (OCH₃) groups lower melting points but improve solubility .
  • Spectral Signatures : CN stretch (2205 cm⁻¹) and NH₂ vibrations (3300–3450 cm⁻¹) are consistent across derivatives. Nitro groups show distinct IR peaks at ~1520 cm⁻¹ .

Key Observations :

  • EWGs Enhance Potency : Nitro and halogenated derivatives exhibit superior antiproliferative activity due to increased electrophilicity and DNA interaction .
  • Kinase Selectivity : Dichlorophenyl and methoxy-substituted analogs show dual EGFR/VEGFR-2 inhibition, making them promising for targeted cancer therapy .
  • Trimethoxyphenyl Derivatives : CN7:1h modulates inflammatory pathways (NF-κB/mTOR), expanding therapeutic applications beyond oncology .

Structure-Activity Relationships (SAR)

Aryl Substituent Position: Para-substitution (e.g., 4-methylphenyl) enhances steric compatibility with hydrophobic kinase pockets but may reduce potency compared to meta-substituted nitro derivatives .

Functional Group Impact :

  • Nitro Groups : Improve cytotoxicity but may increase metabolic instability .
  • Methoxy Groups : Enhance solubility and pharmacokinetics, as seen in 6-methoxy derivatives .

Scaffold Modifications: Chromene vs. Pyrano[3,2-c]chromene: Pyrano derivatives (e.g., anticoagulant analogues) exhibit distinct bioactivity profiles unrelated to antiproliferative effects .

Biological Activity

2-Amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile, with the CAS number 144464-54-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, protein kinase inhibition, and synthesis methodologies.

  • Molecular Formula : C21H16N2O
  • Molecular Weight : 312.36 g/mol
  • CAS Number : 144464-54-0

Synthesis and Characterization

The synthesis of 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-step reactions that include heterocyclization and nitrogen/nitrogen displacement. A notable method includes the condensation of 2-hydroxybenzaldehyde with propanedinitrile followed by reaction with an aromatic primary amine .

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various derivatives of this compound against several tumor cell lines. The results indicate that certain derivatives exhibit significant cytotoxicity:

CompoundCell LineIC50 (μM)% Cell Viability
6bPC32537%
5cHCT 1162080%
6dNCI-H7273041%

The data suggests that compounds like 5c and 6b have promising anti-proliferative properties, particularly against prostate cancer (PC3) and colon cancer (HCT116) cell lines .

Protein Kinase Inhibition

The compound also shows potential as a protein kinase inhibitor. In vitro assays have demonstrated its ability to inhibit various protein kinases, which are crucial in cancer progression:

CompoundKinase TypeInhibition (%) at 1 μM
5cHsCK1e44
6bHsCK1e42

These findings indicate that the compound may play a role in modulating pathways involved in tumor growth and survival, making it a candidate for further development in cancer therapeutics .

Case Studies

  • Cytotoxicity Against Tumor Cell Lines : A study evaluated the cytotoxicity of synthesized derivatives against six tumor cell lines including Huh7-D12, Caco2, MDA-MB231, HCT116, PC3, and NCI-H727. The results highlighted that certain compounds significantly reduced cell viability at specific concentrations, indicating their potential as anticancer agents .
  • Protein Kinase Activity : Another investigation focused on the inhibition of eight selected protein kinases by the synthesized compounds. The study revealed that some derivatives exhibited marked inhibition, suggesting their utility in targeting specific signaling pathways in cancer cells .

Q & A

Q. Biological Activity Profiling

  • Anticancer : Tubulin polymerization inhibition assays (IC₅₀ values via colchicine competition) and cytotoxicity tests (MTT assay on cancer cell lines) .
  • Antibacterial : Disc diffusion assays to measure zone of inhibition (ZOI) against Gram-positive/negative bacteria and enzyme disruption studies (e.g., β-lactamase inhibition) .

How can contradictions in binding affinity data from spectrofluorimetry and NMR be reconciled?

Data Contradiction Analysis
Discrepancies arise from technique-specific sensitivities:

  • Spectrofluorimetry : Detects static quenching (e.g., BSA binding with Kₐ ~10⁴ M⁻¹) .
  • NMR : Reveals dynamic interactions (e.g., chemical shift perturbations in BSA aromatic residues) .
    Use circular dichroism (CD) to corroborate secondary structural changes in proteins upon binding .

What structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Q. Advanced SAR Studies

  • 2,3-Positions : Electron-withdrawing groups (e.g., –NO₂ at C-4 phenyl) enhance antiproliferative activity by improving tubulin binding .
  • Fused Rings : Pyrano[3,2-c]chromene derivatives (e.g., warfarin precursors) show anticoagulant effects .
    Table 2: Bioactivity of Derivatives
Derivative ModificationBioactivity (IC₅₀)Target
4-NO₂-phenyl0.8 μM (MCF-7 cells)Tubulin polymerization
6-Methoxy12 mm ZOI (S. aureus)Bacterial membranes

What challenges arise in crystallographic refinement of disordered chromene derivatives, and how are they addressed?

Crystallography Challenges
Disordered methoxy or methyl groups are modeled using restrained refinement (SHELXL) and validated via residual electron density maps . For example, the 4-methoxyphenyl group in C21H16N2O2 shows a dihedral angle of 86.08° with the chromene core .

How do reaction mechanisms differ between conventional and green chemistry approaches for synthesizing chromene derivatives?

Q. Reaction Mechanism Insights

  • Conventional : Acid/base-catalyzed Knoevenagel condensation followed by cyclization .
  • Green Chemistry : Microwave-assisted, catalyst-free reactions in water (e.g., NaF-catalyzed MCRs) reduce reaction time from hours to minutes .

How does the bioactivity of 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile compare to fluorinated or brominated analogs?

Q. Comparative Bioactivity Analysis

  • Fluorinated Analogs : Improved pharmacokinetics (e.g., 4-fluorophenyl derivative: logP = 3.2) enhance blood-brain barrier penetration .
  • Brominated Analogs : Higher antibacterial potency (ZOI = 18 mm vs. E. coli) due to enhanced electrophilicity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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